![molecular formula C7H11ClN2 B1438980 1-Tert-butyl-2-chloro-1H-imidazole CAS No. 1053655-54-1](/img/structure/B1438980.png)
1-Tert-butyl-2-chloro-1H-imidazole
Overview
Description
“1-Tert-butyl-2-chloro-1H-imidazole” is a chemical compound with the CAS Number: 1053655-54-1 . It has a linear formula of C7H11ClN2 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “1-Tert-butyl-2-chloro-1H-imidazole” is represented by the InChI code: 1S/C7H11ClN2/c1-7(2,3)10-5-4-9-6(10)8/h4-5H,1-3H3 . It has a molecular weight of 158.63 .Physical And Chemical Properties Analysis
“1-Tert-butyl-2-chloro-1H-imidazole” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 158.63 and a linear formula of C7H11ClN2 . It is typically stored at room temperature .Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of “1-Tert-butyl-2-chloro-1H-imidazole”, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential . This suggests that “1-Tert-butyl-2-chloro-1H-imidazole” could potentially be used in the development of new antimicrobial agents.
Antitumor Activity
Roopashree et al. synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated its antitumor activity against HeLa cancer cell line . This indicates that “1-Tert-butyl-2-chloro-1H-imidazole” could potentially be used in cancer research and treatment.
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances , suggesting that “1-Tert-butyl-2-chloro-1H-imidazole” could be used in the synthesis of various functional molecules.
Research in Heterocyclic Chemistry
In heterocyclic chemistry, imidazole containing moiety occupied a unique position . This suggests that “1-Tert-butyl-2-chloro-1H-imidazole” could potentially be used in research related to heterocyclic chemistry.
Safety And Hazards
properties
IUPAC Name |
1-tert-butyl-2-chloroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-7(2,3)10-5-4-9-6(10)8/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGALHYIWAIAMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653273 | |
Record name | 1-tert-Butyl-2-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-2-chloro-1H-imidazole | |
CAS RN |
1053655-54-1 | |
Record name | 1-tert-Butyl-2-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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